Bienvenue dans la boutique en ligne BenchChem!

Methyl 2-methylnicotinate

Pharmacology Cardiovascular Research Platelet Biology

Methyl 2-methylnicotinate (CAS 65719-09-7), also known as 2-methylnicotinic acid methyl ester, is a pyridine-3-carboxylate derivative with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol. It is an ester of 2-methylnicotinic acid, characterized by the presence of a methyl group at the 2-position of the pyridine ring, which significantly alters its reactivity and biological profile compared to unsubstituted nicotinic acid esters.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 65719-09-7
Cat. No. B140655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-methylnicotinate
CAS65719-09-7
Synonyms2-Methyl-3-pyridinecarboxylic Acid Methyl Ester;  Methyl 2-Methyl-3-pyridinecarboxylate;  2-Methylnicotinic Acid Methyl Ester; 
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=N1)C(=O)OC
InChIInChI=1S/C8H9NO2/c1-6-7(8(10)11-2)4-3-5-9-6/h3-5H,1-2H3
InChIKeyKLHWBYHFWALOIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-methylnicotinate (CAS 65719-09-7): A Differentiated Nicotinic Acid Ester for Heterocyclic Synthesis and Pharmacological Research


Methyl 2-methylnicotinate (CAS 65719-09-7), also known as 2-methylnicotinic acid methyl ester, is a pyridine-3-carboxylate derivative with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol [1]. It is an ester of 2-methylnicotinic acid, characterized by the presence of a methyl group at the 2-position of the pyridine ring, which significantly alters its reactivity and biological profile compared to unsubstituted nicotinic acid esters. This compound is primarily utilized as a versatile building block in the synthesis of bicyclic nitrogen-containing heterocycles and has been investigated for its pharmacological activity as a vasodilator and inhibitor of platelet aggregation .

Why Methyl 2-methylnicotinate Cannot Be Simply Substituted with Generic Nicotinic Acid Esters in Research and Development


Substituting methyl 2-methylnicotinate with common nicotinic acid esters (e.g., methyl nicotinate or ethyl nicotinate) introduces significant risks in both synthetic and pharmacological contexts. The 2-methyl substituent on the pyridine ring is not a passive modification; it actively governs the compound's reactivity and biological interaction profile. In synthetic chemistry, this substitution directs regioselective transformations essential for constructing complex heterocyclic scaffolds [1]. In biological systems, the 2-methyl group alters binding affinity to molecular targets, converting a simple vasodilator (methyl nicotinate) into a compound with additional, distinct antiplatelet activity . The following evidence guide quantifies these specific points of differentiation to support informed scientific selection and procurement.

Methyl 2-methylnicotinate (65719-09-7): A Quantitative Evidence Guide for Differentiated Procurement


Platelet Aggregation Inhibition: A Distinct Pharmacological Profile Not Shared by Simple Nicotinic Acid Esters

Methyl 2-methylnicotinate has been explicitly identified as a potent inhibitor of human platelet aggregation . This activity is a key point of differentiation from its non-methylated analog, methyl nicotinate, which is primarily known as a peripheral vasodilator with no reported direct antiplatelet effects [1]. The methyl substitution at the 2-position of the pyridine ring is critical for this distinct biological activity, a property that cannot be assumed for other nicotinate esters.

Pharmacology Cardiovascular Research Platelet Biology

Synthetic Utility: A Critical Precursor for Bicyclic Nitrogen Heterocycles Not Accessible from Other Esters

Methyl 2-methylnicotinate is widely documented as a key starting material for the preparation of bicyclic nitrogen-containing heterocycles . The 2-methyl group is not merely a spectator; it is essential for directing the regioselective cyclization reactions that form these complex ring systems. For example, its chlorination yields 2-chloromethylpyridine-3-carboxylic acid methyl ester, a pharmaceutical intermediate used in the synthesis of TLRs agonists and benzazepine derivatives [1]. Substituting with methyl nicotinate or ethyl nicotinate would prevent these specific cyclization pathways due to the absence of the directing 2-methyl group.

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Physicochemical Properties: Impact of Methyl Substitution on Lipophilicity and Metabolic Stability

The 2-methyl substitution on methyl 2-methylnicotinate directly influences its lipophilicity compared to methyl nicotinate. Computed XLogP3-AA values from PubChem quantify this difference: methyl 2-methylnicotinate has a value of 1.1 [1], while methyl nicotinate has a computed XLogP3 of 0.8 [2]. This increased lipophilicity (Δ LogP = +0.3) can enhance membrane permeability and alter tissue distribution. Furthermore, the presence of the 2-methyl group creates steric hindrance near the ester bond, which can potentially slow down esterase-mediated hydrolysis, a primary metabolic pathway for this class of compounds .

Drug Discovery ADME Physicochemical Profiling

Vasodilatory Activity: A Shared Class Effect with Nicotinic Acid Esters, but with Different Potency and Kinetics

Both methyl 2-methylnicotinate and methyl nicotinate are known to induce vasodilation upon topical application, a class effect attributed to the release of prostaglandin D2 [1]. However, the 2-methyl substitution in methyl 2-methylnicotinate has been reported to result in a more localized and short-acting vasodilatory effect due to its rapid hydrolysis by skin esterases [2]. While a direct, side-by-side comparison of potency (e.g., EC50) is lacking in publicly available primary literature, the qualitative description of the response suggests a different kinetic profile compared to methyl nicotinate. This difference is a critical consideration for applications requiring precise control over the duration and localization of the vasodilatory response.

Vascular Biology Dermatology Pharmacology

Best Research and Industrial Application Scenarios for Methyl 2-methylnicotinate (CAS 65719-09-7)


Synthesis of Bicyclic Nitrogen-Containing Heterocycles for Drug Discovery

Leverage methyl 2-methylnicotinate as a regioselective building block to construct complex, patentable heterocyclic cores for drug discovery programs. As demonstrated by its use in synthesizing benzazepine derivatives and TLRs agonists, the 2-methyl group directs crucial cyclization steps that are impossible with non-methylated analogs [1]. This makes it an essential, non-substitutable starting material for medicinal chemistry projects targeting novel chemical space.

Investigating Novel Antiplatelet Mechanisms Distinct from Common Vasodilators

Utilize methyl 2-methylnicotinate as a unique pharmacological probe to study platelet aggregation pathways. Its reported inhibitory activity on human platelet aggregation differentiates it from simple vasodilators like methyl nicotinate . This allows researchers to decouple vasodilatory effects from antiplatelet activity, a critical distinction in cardiovascular research. The compound serves as a valuable tool for identifying new therapeutic targets for thrombotic disorders.

Studies of Localized, Short-Acting Vasodilation in Dermatological Research

Employ methyl 2-methylnicotinate as a research tool to induce a controlled, local vasodilatory response in skin studies. Its reported short half-life and localized action, mediated by rapid esterase hydrolysis, provide a distinct advantage over longer-acting analogs like methyl nicotinate [2]. This makes it ideal for investigating microvascular function, drug delivery via the skin, and the mechanisms of prostaglandin-mediated vasodilation without confounding systemic effects.

Development of CNS-Penetrant Nicotinic Acid Derivatives

Use methyl 2-methylnicotinate as a starting point for designing CNS-active compounds. Its computed higher lipophilicity (XLogP = 1.1) compared to methyl nicotinate (XLogP = 0.8) suggests improved potential for crossing the blood-brain barrier [3]. This physicochemical advantage can be exploited to synthesize novel ligands for central nicotinic receptors or to repurpose nicotinic acid scaffolds for neurological indications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-methylnicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.